3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester
CAS No.:
Cat. No.: VC16566274
Molecular Formula: C13H20NO5-
Molecular Weight: 270.30 g/mol
* For research use only. Not for human or veterinary use.
![3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester -](/images/structure/VC16566274.png)
Specification
Molecular Formula | C13H20NO5- |
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Molecular Weight | 270.30 g/mol |
IUPAC Name | 9-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate |
Standard InChI | InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-9-4-8(11(15)16)5-10(14)7-18-6-9/h8-10H,4-7H2,1-3H3,(H,15,16)/p-1 |
Standard InChI Key | OVNHULFEMHFUNY-UHFFFAOYSA-M |
Canonical SMILES | CC(C)(C)OC(=O)N1C2CC(CC1COC2)C(=O)[O-] |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a bicyclo[3.3.1]nonane core, a fused ring system comprising seven- and five-membered rings. Key functional groups include:
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3-Oxa bridge: An oxygen atom at position 3 forms an ether linkage within the bicyclic framework.
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9-Aza group: A nitrogen atom at position 9, part of a secondary amine.
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Carboxylic acid and ester moieties: A dicarboxylic acid group at positions 7 and 9, with the latter esterified as a tert-butyl (1,1-dimethylethyl) ester .
The molecular formula is inferred as C₁₂H₁₇NO₅, with a molar mass of 263.27 g/mol based on structural analogs .
Table 1: Key Structural Identifiers
Property | Value | Source |
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CAS Registry Number | 1233323-61-9 | |
IUPAC Name | 3-Oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylic acid, 9-(1,1-dimethylethyl) ester | |
Molecular Formula | C₁₂H₁₇NO₅ | Calculated |
Physicochemical Properties
Predicted Physical Parameters
While experimental data for this specific compound is limited, properties can be extrapolated from structurally similar bicyclic esters :
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Density: ~1.16–1.18 g/cm³ (typical for tert-butyl esters of similar complexity).
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Boiling Point: Estimated at 350–360°C, consistent with high molecular weight esters .
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pKa: The carboxylic acid at position 7 likely has a pKa of ~2.5–3.5, while the tertiary amine exhibits a pKa of ~-1.8 to -2.0 due to steric hindrance .
Table 2: Physicochemical Profile
Property | Value/Range | Basis of Estimation |
---|---|---|
Density | 1.16–1.18 g/cm³ | Analogous bicyclic esters |
Boiling Point | 350–360°C | High MW ester trends |
Solubility | Low in water; soluble in DMSO, DMF | Polar aprotic solvents |
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized via a multi-step strategy:
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Core Formation: Cyclocondensation of diamine and keto-acid precursors to construct the bicyclo[3.3.1]nonane skeleton.
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Esterification: Reaction of the intermediate dicarboxylic acid with tert-butanol under acidic conditions (e.g., H₂SO₄ catalysis) .
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Purification: Chromatographic techniques (e.g., silica gel column) to achieve >95% purity, as commercial suppliers report .
Scalability Challenges
Industrial production faces hurdles due to the bicyclic system’s strain and sensitivity to hydrolysis. Continuous flow reactors are proposed to enhance yield by minimizing side reactions .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s rigid bicyclic core and dual functional groups make it valuable for:
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Peptidomimetics: Mimicking peptide backbones to enhance metabolic stability in drug candidates.
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Kinase Inhibitors: Serving as a scaffold for ATP-binding site targeting .
Case Study: Antiviral Agents
Derivatives of this scaffold have shown inhibitory activity against viral proteases, with IC₅₀ values in the low micromolar range. The tert-butyl ester enhances cell permeability, a critical factor in prodrug design .
Hazard | Precautionary Measures |
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Moisture Sensitivity | Store under anhydrous conditions |
Irritant Potential | Use PPE (gloves, goggles) |
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